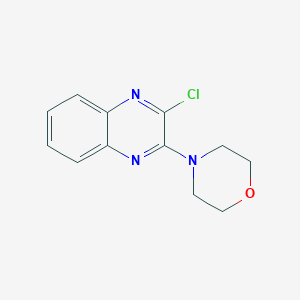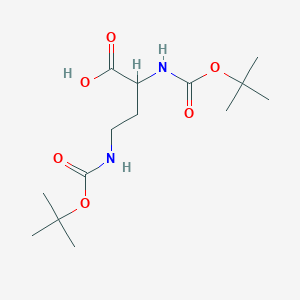
2-Chloro-3-(morpholin-4-yl)quinoxaline
説明
Synthesis Analysis
The synthesis of 2-Chloro-3-(morpholin-4-yl)quinoxaline has been extensively studied. A very primitive and effective method to derive quinoxaline is the condensation reaction between ortho phenylenediamine and dicarbonyl compounds . This procedure requires a high temperature, a strong acid catalyst, and long hours of heating .Molecular Structure Analysis
The molecular formula of 2-Chloro-3-(morpholin-4-yl)quinoxaline is C12H12ClN3O . The InChI Code is 1S/C12H12ClN3O/c13-11-12 (16-5-7-17-8-6-16)15-10-4-2-1-3-9 (10)14-11/h1-4H,5-8H2 .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Chloro-3-(morpholin-4-yl)quinoxaline include a molecular weight of 249.7 . It is a weak base and can form salts with acids .科学的研究の応用
Chemical Synthesis and Compound Formation
- 2-Chloro-3-(morpholin-4-yl)quinoxaline derivatives have been involved in the synthesis of complex compounds like pyrrolo[1,2-a]quinoxalines, indicating their utility in creating diverse chemical structures (Kim et al., 1990).
- Reactions of this compound with nucleophilic reagents have been studied, showing its reactivity and potential applications in organic chemistry (Badr et al., 1983).
Pharmaceutical Research
- Its derivatives have been synthesized and investigated for potential antitumor properties, highlighting its relevance in the development of new anticancer agents (Mamedov et al., 2022).
- Studies have also explored its interaction with human serum albumin, which is crucial for understanding drug-protein interactions and drug delivery mechanisms (Yegorova et al., 2016).
Molecular Interactions and Analysis
- Investigations into the interaction of similar quinoxaline derivatives with DNA provide insights into the potential genetic impacts of these compounds, which is important for understanding their pharmacological effects (Ovádeková et al., 2005).
- Analysis of its photophysical properties and biomolecular binding reveals its potential in bioimaging and molecular diagnostics (Bonacorso et al., 2018).
Chemical Transformations and Reactions
- The compound and its derivatives have been used in various chemical reactions, demonstrating their versatility in organic synthesis and the potential to create a wide range of chemically interesting products (Moustafa, 1997).
特性
IUPAC Name |
4-(3-chloroquinoxalin-2-yl)morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN3O/c13-11-12(16-5-7-17-8-6-16)15-10-4-2-1-3-9(10)14-11/h1-4H,5-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMGODTXGSITMNK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC3=CC=CC=C3N=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80286784 | |
| Record name | 2-chloro-3-(morpholin-4-yl)quinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80286784 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-3-(morpholin-4-yl)quinoxaline | |
CAS RN |
6641-44-7 | |
| Record name | NSC47611 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=47611 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-chloro-3-(morpholin-4-yl)quinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80286784 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-3-amine](/img/structure/B186745.png)





![5,6,7,8-Tetrahydro-4H-cyclohepta[b]thiophene-2-carboxylic acid](/img/structure/B186762.png)

![[3,3'-Bithiophene]-4,4'-dicarboxaldehyde](/img/structure/B186765.png)
![methyl 5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxylate](/img/structure/B186766.png)


